Oxetanocin A is classified as a nucleoside analogue due to its structural similarity to natural nucleosides, which are essential components of nucleic acids. Its unique oxetanose sugar distinguishes it from more common nucleosides, making it a subject of interest for synthetic chemists and pharmacologists alike.
The synthesis of Oxetanocin A has been approached through various methodologies since its initial synthesis in 1987. Notable synthetic routes include:
Recent advancements have also introduced photoredox catalysis as a method for synthesizing Oxetanocin A, demonstrating the evolving landscape of synthetic organic chemistry aimed at nucleoside analogues .
The molecular structure of Oxetanocin A is characterized by its oxetanose sugar, which comprises a four-membered cyclic ether structure. The compound can be represented with the following molecular formula:
The stereochemistry of Oxetanocin A is crucial for its biological activity, with specific configurations around the sugar and base contributing to its efficacy as an antiviral agent.
Oxetanocin A undergoes various chemical reactions that are significant for its reactivity and potential modifications:
Understanding these reactions is vital for developing new derivatives with enhanced therapeutic profiles.
The mechanism of action of Oxetanocin A primarily involves its incorporation into viral RNA during replication processes. Once integrated, it disrupts normal viral replication by:
Studies have shown that these mechanisms are effective against several viral pathogens, making Oxetanocin A a promising candidate for antiviral therapies .
Oxetanocin A possesses distinct physical and chemical properties that influence its behavior in biological systems:
Oxetanocin A has significant scientific applications, particularly in medicinal chemistry and pharmacology:
The ongoing research into Oxetanocin A continues to uncover new applications and derivatives that may enhance its therapeutic potential .
The biosynthetic machinery for Oxetanocin A (OXT-A) is encoded within a 6.8 kb BglII-D fragment of the 51.5 kb plasmid pOXT1 in Bacillus megaterium NK84-0128. This fragment harbors four genes: oxsA, oxsB, oxrA, and oxrB. Curing experiments demonstrated that loss of pOXT1 abolishes OXT-A production and resistance, which is restored upon plasmid reintroduction [5].
Functional Roles of oxsA, oxsB, oxrA, and oxrB:
Transcriptional Regulation:The BglII-D cluster lacks dedicated regulatory genes, suggesting reliance on host transcriptional machinery. Heterologous expression in B. megaterium NRS 269 confirmed that oxsA and oxsB alone suffice for OXT-A production, implying constitutive expression under standard growth conditions [3] [6].
Table 1: Gene Functions in the OXT-A Biosynthetic Cluster
Gene | Protein Function | Essential for Biosynthesis? |
---|---|---|
oxsA | HD-domain phosphohydrolase | Yes |
oxsB | B12-dependent radical SAM enzyme | Yes |
oxrA | Pentapeptide repeat protein | No (resistance) |
oxrB | HD-domain phosphohydrolase | No (resistance) |
OxsB-OxsA exhibits broad substrate flexibility, accepting 2′-deoxyadenosine 5′-mono- (dAMP), di- (dADP), and triphosphates (dATP) as precursors. OxsA hydrolyzes dATP/dADP to dAMP before ring contraction, while also dephosphorylating OXT-A tri/diphosphates to the active nucleoside [2] [3]. The initial product of OxsB catalysis is 3′-aldehyde-OXT-A 5′-phosphate (9), identified via 1H NMR and mass spectrometry [3] [4].
OxsB initiates ring contraction via hydrogen atom abstraction from the C2′ position of dAMP using a 5′-deoxyadenosyl radical (5′-dAdo•) generated from SAM. Isotope labeling ([2′-2H2]-dAMP) confirmed C2′ as the radical initiation site, producing deuterated 5′-deoxyadenosine (5′-dAdoH) [1] [3]. The mechanism involves:
OxsA catalyzes sequential phosphate removal from phosphorylated OXT-A intermediates. It efficiently hydrolyzes tri- and diphosphate forms of OXT-A but exhibits slower kinetics for the final monophosphate (OXT-A 5′-phosphate, 10) en route to OXT-A (1) [2] [6]. Structural studies reveal a tailored active site for oxetanose sugar recognition, distinguishing it from non-specific phosphatases [6].
Table 2: Substrate Conversion Efficiency by OxsB-OxsA
Substrate | Primary Product | Turnovers (12 h) |
---|---|---|
dATP | 3′-Aldehyde-OXT-A 5′-phosphate (9) | 4–10 |
dADP | 9 | Moderate |
dAMP | 9 | Highest |
OxsB is the first biochemically characterized non-methylating B12-dependent radical SAM enzyme. Crystal structures show cobalamin (Cbl) and [4Fe-4S]-SAM cofactors positioned <6 Å apart, enabling electron transfer [3] [6]. Cbl acts as an electron acceptor during oxidation of the ketyl radical intermediate, facilitating the thermodynamically challenging ring contraction [1] [3]. The "base-off/His-off" Cbl binding mode—where dimethylbenzimidazole (DMB) is displaced and no protein-derived His ligand coordinates cobalt—is unprecedented in radical SAM enzymology [3] [6].
Unexpectedly, OxsB exhibits methyltransferase activity. Incubations with SAM produce S-adenosylhomocysteine (SAH), indicating SAM demethylation. Homocysteine (Hcys) generated from SAH (via contaminating host enzymes) forms a 1,3-thiazinane adduct with the aldehyde intermediate 9 [4]. This suggests OxsB may transiently methylate substrates, though the physiological relevance remains under investigation [1] [4].
The P1 by-product in OxsB/OxsA assays was identified as a 1,3-thiazinane adduct (14) between 3′-aldehyde-OXT-A 5′-phosphate (9) and homocysteine (13). Key evidence:
The aldehyde intermediate 9 is reduced to 3′-hydroxy-OXT-A 5′-phosphate (10) by non-specific cellular dehydrogenases. Bacillus megaterium cell extracts or commercial horse liver alcohol dehydrogenase efficiently catalyze this reduction, bypassing dedicated enzymes in the oxs cluster. Two dehydrogenases (ADH-6 and ADH-11) from B. megaterium DSM319 were confirmed effective, highlighting metabolic crosstalk [4] [6].
Table 3: Characterization of the 1,3-Thiazinane By-Product
Property | Value | Method |
---|---|---|
Molecular formula | C14H19N6O7PS | HR-MS |
MS signal ([M–H]–) | m/z 445.0704 | Negative-ion MS |
Decomposition product | 3′-Aldehyde-OXT-A 5′-phosphate (9) | HPLC, NMR |
Hcys source | SAM (via SAH) | Isotope labeling |
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